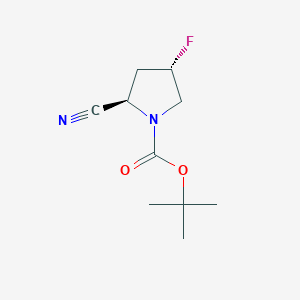

tert-butyl (2R,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate

Description

This compound is a pyrrolidine derivative featuring a tert-butyl carboxylate group at the 1-position, a cyano group at the 2R position, and a fluorine atom at the 4S position. Its stereochemistry and functional groups make it a critical intermediate in pharmaceuticals, particularly for dipeptidyl peptidase IV (DPP-IV) inhibitors . The fluorine and cyano substituents contribute to its electronic properties, metabolic stability, and binding affinity.

Properties

IUPAC Name |

tert-butyl (2R,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FN2O2/c1-10(2,3)15-9(14)13-6-7(11)4-8(13)5-12/h7-8H,4,6H2,1-3H3/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAKRZINKSNCLEV-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material and Protection

The synthesis begins with (2R,4S)-4-hydroxyproline, a chiral pool starting material. The amine group is protected using di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) with triethylamine as a base. This yields tert-butyl (2R,4S)-4-hydroxypyrrolidine-1-carboxylate-2-carboxylic acid, a crystalline intermediate.

Reaction Conditions

Fluorination with Fluolead

The 4-hydroxyl group is fluorinated using 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead), a reagent known for high stereospecificity. This step converts the hydroxyl group to fluorine while retaining the 4S configuration.

Reaction Conditions

Cyanation via Carbonyl Fluoride Intermediate

The resulting tert-butyl (2R,4S)-4-fluoropyrrolidine-1-carboxylate-2-carbonyl fluoride is treated with trimethylsilyl cyanide (TMSCN) in the presence of catalytic zinc iodide. This nucleophilic substitution replaces the carbonyl fluoride with a cyano group.

Reaction Conditions

Data Summary

| Step | Reagents | Solvent | Temp. | Yield |

|---|---|---|---|---|

| Protection | Boc₂O, Et₃N | THF | 0°C→RT | 92% |

| Fluorination | Fluolead | DCM | −20°C | 89% |

| Cyanation | TMSCN, ZnI₂ | DCM | RT | 85% |

Direct Cyano Substitution on a Fluorinated Intermediate

Synthesis of tert-Butyl (2R,4S)-4-Fluoropyrrolidine-1-carboxylate-2-carboxamide

The Boc-protected 4-fluoropyrrolidine-2-carboxylic acid is converted to its carboxamide via activation with thionyl chloride (SOCl₂), followed by reaction with ammonium hydroxide.

Reaction Conditions

Dehydration to Nitrile

The carboxamide undergoes dehydration using phosphorus oxychloride (POCl₃) in DMF, a method that minimizes epimerization.

Reaction Conditions

Data Summary

| Step | Reagents | Solvent | Temp. | Yield |

|---|---|---|---|---|

| Carboxamide Formation | SOCl₂, NH₄OH | THF | Reflux→0°C | 78% |

| Dehydration | POCl₃, DMF | Toluene | 80°C | 91% |

One-Pot Fluorination-Cyanation Strategy

Simultaneous Fluorination and Cyanation

A streamlined approach combines fluorination and cyanation in a single pot. tert-Butyl (2R,4S)-4-hydroxypyrrolidine-1-carboxylate-2-carboxylic acid is treated with Fluolead and TMSCN in the presence of N,N-diisopropylethylamine (DIPEA).

Reaction Conditions

Mechanistic Insights

Fluolead first converts the hydroxyl group to fluoride, while TMSCN displaces the intermediate carbonyl fluoride via a nucleophilic acyl substitution. DIPEA neutralizes HF byproducts, preventing epimerization.

Critical Analysis of Methodologies

Yield and Purity Comparison

Advantages and Limitations

Industrial-Scale Considerations

Crystallization in hexane/ethyl acetate (3:1) provides the final product in >99% purity, critical for pharmaceutical applications. Process mass intensity (PMI) analysis favors Method 1 due to higher atom economy .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2R,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The cyano and fluorine substituents can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.

Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Hydrolysis: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used in substitution reactions.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are common reducing agents.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) can be employed for hydrolysis.

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used; for example, azides or nitriles.

Reduction Reactions: The primary amine derivative.

Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Chemistry: tert-Butyl (2R,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate serves as a valuable intermediate in the synthesis of various fluorinated pyrrolidine derivatives. These derivatives are of interest due to their potential biological activities and applications in medicinal chemistry.

Biology and Medicine: Fluorinated heterocycles, including pyrrolidines, are commonly found in bioactive moleculesThis compound’s aminomethyl group can serve as a reactive handle for attaching other functional groups, leading to the development of novel drug candidates.

Industry: In the industrial sector, tert-butyl (2R,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate can be used in the production of advanced materials, such as polymers and coatings, where its unique structural features contribute to the desired properties of the final products.

Mechanism of Action

The mechanism of action of tert-butyl (2R,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate is primarily influenced by its structural features. The fluorine atom and cyano group can interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can modulate the activity of the target molecules, leading to various biological effects. The presence of the tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Stereochemistry : The (2R,4S) configuration in the target compound is critical for optimal DPP-IV binding, as evidenced by the lower activity of (2S,4S) diastereomers in some studies .

- Fluorine vs. Hydroxyl : Fluorine’s electronegativity and small size enhance metabolic stability compared to hydroxyl groups, which may increase clearance rates .

- Functional Group Effects: Cyano: Withdraws electrons, stabilizing the molecule and influencing binding interactions.

- Hydrogen Bonding: Analogs with hydroxyl or amino groups exhibit distinct crystal packing behaviors, as predicted by graph set analysis .

Biological Activity

Structural Features and Their Impact on Biological Activity

The unique structural features of tert-butyl (2R,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate contribute significantly to its biological activity:

- Fluorine atom: Enhances metabolic stability and binding interactions with biological targets.

- Cyano group: Provides additional sites for chemical modification and influences reactivity.

- tert-Butyl group: Offers steric hindrance, affecting binding affinity and selectivity.

These structural elements collectively influence the compound's interaction with molecular targets, such as enzymes and receptors, through hydrogen bonding, electrostatic interactions, and hydrophobic effects.

Potential Applications in Drug Development

Research has shown that fluorinated heterocycles, including pyrrolidines, are commonly found in bioactive molecules. The presence of the fluorine atom in tert-butyl (2R,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate may contribute to enhanced pharmacological properties, such as improved membrane permeability and metabolic stability.

Comparative Analysis

To better understand the biological activity of tert-butyl (2R,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate, it is useful to compare it with similar compounds:

| Compound | Key Structural Difference | Impact on Biological Activity |

|---|---|---|

| tert-Butyl (2R,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate | Cyano and fluorine groups | Enhanced reactivity and metabolic stability |

| tert-Butyl (2R,4S)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate | Aminomethyl instead of cyano group | Different reactivity profile |

| tert-Butyl (2R,4S)-2-hydroxy-4-fluoropyrrolidine-1-carboxylate | Hydroxy instead of cyano group | Altered hydrogen bonding capabilities |

The unique combination of the cyano group and fluorine atom in tert-butyl (2R,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate significantly influences its reactivity and biological activity compared to similar compounds.

Research Findings and Case Studies

While specific research on tert-butyl (2R,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate is limited in the provided search results, related studies on similar compounds provide insights into potential biological activities:

- PD-L1 Inhibition: A study on 2-hydroxy-4-phenylthiophene-3-carbonitrile-based compounds showed promising results as PD-L1 inhibitors, suggesting potential applications in cancer immunotherapy .

- CDC42 Inhibition: Research on CDC42 inhibitors with similar structural features demonstrated anticancer properties, indicating potential applications for compounds like tert-butyl (2R,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate in cancer treatment .

Future Research Directions

To fully elucidate the biological activity of tert-butyl (2R,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate, further research is needed in the following areas:

- Structure-activity relationship (SAR) studies to optimize its biological properties.

- In vitro and in vivo studies to assess its efficacy in various disease models.

- Investigation of potential synergistic effects with other bioactive compounds.

- Exploration of its role as a building block in the synthesis of more complex biologically active molecules.

Q & A

Q. What are the common synthetic routes for tert-butyl (2R,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate?

The compound is typically synthesized via nucleophilic cyanation of a pyrrolidine precursor. For example, tert-butyl (2S,4S)-2-(aminocarbonyl)-4-fluoropyrrolidine-1-carboxylate can be treated with cyanuric chloride in DMF at room temperature to introduce the cyano group, followed by extraction and purification via column chromatography . Stereochemical control during synthesis often relies on chiral starting materials or enantioselective catalysts.

Q. Which spectroscopic techniques are employed to characterize this compound?

Key techniques include:

Q. What role does this compound serve in medicinal chemistry research?

It acts as a chiral building block for protease inhibitors (e.g., DPP-IV inhibitors) and fluorinated drug candidates. The fluoropyrrolidine core is prized for its metabolic stability and conformational rigidity, enabling targeted interactions with enzymes .

Advanced Research Questions

Q. How can stereochemical fidelity be ensured during synthesis of (2R,4S)-configured derivatives?

- Chiral resolution : Use chiral HPLC with polysaccharide-based columns to separate enantiomers.

- X-ray crystallography : Confirm absolute configuration via single-crystal analysis (e.g., using SHELX software for structure refinement) .

- Asymmetric catalysis : Employ chiral ligands or enzymes to control stereochemistry during key steps like fluorination .

Q. How are contradictions between spectroscopic data resolved (e.g., NMR vs. MS)?

Q. What methodologies analyze hydrogen bonding patterns in the crystal structure of this compound?

Graph set theory (Bernstein et al., 1995) classifies hydrogen bond motifs (e.g., chains, rings) to predict packing behavior. For example, directional C≡N···H interactions can stabilize specific polymorphs, impacting solubility and bioavailability .

Q. What challenges arise in optimizing crystallization conditions for X-ray studies?

- Solvent selection : Polar aprotic solvents (e.g., ethyl acetate) often yield suitable crystals.

- Crystal twinning : Address via SHELXL refinement with TWIN commands .

- Low-resolution data : Use synchrotron radiation for enhanced diffraction quality .

Q. How do computational methods predict reactivity of the cyano and fluorinated groups?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.